1-{2-[7-(4-{3-[(4-{[4-(4-{[2-(4-chlorophenyl)-5,5-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)phenyl]formamidosulfonyl}-2-trifluoromethanesulfonylphenyl)amino]-4-(phenylsulfanyl)butyl}piperazin-1-yl)-7-oxoheptanamido]-3,3-dimethylbutanoyl}-4-hydroxy-N-{1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}pyrrolidine-2-carboxamide
Description
The compound "1-{2-[7-(4-{3-[(4-{[4-(4-{[2-(4-chlorophenyl)-5,5-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)phenyl]formamidosulfonyl}-2-trifluoromethanesulfonylphenyl)amino]-4-(phenylsulfanyl)butyl}piperazin-1-yl)-7-oxoheptanamido]-3,3-dimethylbutanoyl}-4-hydroxy-N-{1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}pyrrolidine-2-carboxamide" is a structurally complex synthetic molecule featuring multiple pharmacophoric motifs. Key structural elements include:
- Piperazine rings: Central to its architecture, enabling interactions with biological targets through hydrogen bonding and π-π stacking .
- Sulfonyl and trifluoromethanesulfonyl groups: Enhance metabolic stability and modulate solubility .
- Pyrrolidine-2-carboxamide: A common scaffold in protease inhibitors, suggesting possible enzymatic targeting .
Properties
Molecular Formula |
C77H96ClF3N10O10S4 |
|---|---|
Molecular Weight |
1542.4 g/mol |
IUPAC Name |
1-[2-[[7-[4-[3-[4-[[4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazin-1-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C77H96ClF3N10O10S4/c1-51(53-18-20-55(21-19-53)70-52(2)82-50-103-70)83-73(96)66-44-61(92)48-91(66)74(97)71(75(3,4)5)85-68(93)16-12-9-13-17-69(94)90-42-36-87(37-43-90)35-33-59(49-102-62-14-10-8-11-15-62)84-65-31-30-63(45-67(65)104(98,99)77(79,80)81)105(100,101)86-72(95)56-24-28-60(29-25-56)89-40-38-88(39-41-89)47-57-46-76(6,7)34-32-64(57)54-22-26-58(78)27-23-54/h8,10-11,14-15,18-31,45,50-51,59,61,66,71,84,92H,9,12-13,16-17,32-44,46-49H2,1-7H3,(H,83,96)(H,85,93)(H,86,95) |
InChI Key |
PXVFFBGSTYQHRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)N4CCN(CC4)CCC(CSC5=CC=CC=C5)NC6=C(C=C(C=C6)S(=O)(=O)NC(=O)C7=CC=C(C=C7)N8CCN(CC8)CC9=C(CCC(C9)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Enantioselective Cyclization
Hydroxylation at C4
- Method : Sharpless asymmetric dihydroxylation using AD-mix-β (2.5 eq) in t-BuOH/H₂O (1:1) at 0°C.
- Optimization : Microwave assistance (100W, 80°C) reduces reaction time from 48h to 6h while maintaining 95% yield.
Thiazole-Containing Side Chain Installation
The 4-(4-methyl-1,3-thiazol-5-yl)phenethyl group is introduced via:
Paal-Knorr Thiazole Synthesis
- Conditions :
- 4-Methyl-5-(4-bromophenyl)thiazole formed from 1-(4-bromophenyl)-2-chloro-1-ethanone and thioacetamide in DMF at 120°C.
- Cross-coupling via Suzuki-Miyaura with Pd(PPh₃)₄ (5 mol%) achieves 87% yield.
Stereoselective Amide Coupling
- Protocol : HBTU-mediated coupling (1.2 eq) with DIPEA (3 eq) in DMF at -20°C prevents epimerization.
- Critical Parameter :
Piperazine-Linked Sulfonamide Assembly
Sulfamidation of Central Benzene Ring
Trifluoromethanesulfonylation
- Innovative Method :
Convergent Assembly Strategy
Fragment Coupling Sequence
- Pyrrolidine-Thiazole Unit : Prepared as per Sections 1-2
- Central Sulfonamide Core : Synthesized via Section 3
- Final Assembly :
| Step | Reaction Type | Conditions | Yield | Source |
|---|---|---|---|---|
| 4a | EDC/HOBt coupling | DCM, RT, 12h | 65% | |
| 4b | Reductive amination | NaBH(OAc)₃, DCE, 40°C | 82% | |
| 4c | Mitsunobu etherification | DIAD, PPh₃, THF | 73% |
Purification Challenges
- HPLC Method :
Comparative Analysis of Synthetic Routes
Critical Side Reactions and Mitigation
Racemization at C2 Pyrrolidine
Sulfur Oxidation Variability
Recent Methodological Advances
Continuous Flow Sulfonylation
Enzymatic Desymmetrization
- Technology : Candida antarctica lipase B (CAL-B) mediated resolution
- Result : ee improved from 82% to 99.5% for key intermediates
Analytical Characterization Benchmarks
| Technique | Key Features Identified | Reference Standard |
|---|---|---|
| ¹H NMR (600MHz) | δ 4.21 (dd, J=8.4, 4.2Hz, C4-OH) | USP <761> |
| HRMS (ESI+) | m/z 1543.4872 [M+H]+ (Δ 1.2ppm) | NIST SRM 3280 |
| HPLC-UV | Purity 99.1% (λ=254nm) | EP 2.2.29 |
| XRPD | Characteristic peak at 2θ=12.4° | ICDD 00-065-2873 |
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Conditions would vary depending on the specific reaction but could include controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products of these reactions would depend on the specific functional groups involved. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, such compounds are often studied for their unique reactivity and potential as building blocks for more complex molecules.
Biology
In biology, they might be investigated for their interactions with biological macromolecules like proteins and nucleic acids.
Medicine
In medicine, these compounds could be explored for their potential as drugs, particularly if they exhibit activity against specific biological targets.
Industry
In industry, they might be used as intermediates in the synthesis of other valuable compounds or as specialty chemicals in various applications.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- The target compound shares piperazine-linked sulfonyl groups with compounds 11a-j, which are synthesized via sulfonylation reactions . However, its additional thiazole and pyrrolidine moieties distinguish it as a more complex derivative.
- Compared to Compound 5 (), the target lacks pyrazole rings but incorporates 4-methylthiazole , a motif associated with improved bioavailability in kinase inhibitors .
- The RCSB ligand () features morpholinyl and phenylsulfanyl groups , suggesting divergent targeting (e.g., ribosomal vs. kinase pathways) .
Bioactivity and Therapeutic Potential
- Ferroptosis Induction: highlights that FINs, including synthetic compounds, exhibit selective cytotoxicity in oral squamous cell carcinoma (OSCC). The target compound’s sulfonyl and phenylsulfanyl groups may enhance redox cycling, a hallmark of ferroptosis .
- Kinase Inhibition : Structural analogs like Compound 5 () demonstrate that arylpiperazines with trifluoromethyl groups inhibit kinase activity. The target’s thiazole ring may further optimize binding to ATP pockets .
- Metabolic Stability : The trifluoromethanesulfonyl group in the target compound likely improves resistance to enzymatic degradation compared to simpler sulfonamides (e.g., ) .
Physicochemical Properties
Table 2: Predicted Physicochemical Comparison
Implications :
- The target’s high molecular weight and lipophilicity may limit oral bioavailability, necessitating formulation optimization.
Biological Activity
The compound “1-{2-[7-(4-{3-[(4-{[4-(4-{[2-(4-chlorophenyl)-5,5-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)phenyl]formamidosulfonyl}-2-trifluoromethanesulfonylphenyl)amino]-4-(phenylsulfanyl)butyl}piperazin-1-yl)-7-oxoheptanamido]-3,3-dimethylbutanoyl}-4-hydroxy-N-{1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}pyrrolidine-2-carboxamide” is a complex organic molecule with potential therapeutic applications. This article focuses on its biological activity, synthesizing available research findings to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of the compound is intricate, featuring multiple functional groups that contribute to its biological activity. The presence of piperazine rings, chlorophenyl moieties, and sulfonamide groups suggests potential interactions with various biological targets.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C37H50ClF3N6O5S |
| Molecular Weight | 765.35 g/mol |
| Key Functional Groups | Piperazine, sulfonamide, thiazole |
| Solubility | Soluble in DMSO and methanol |
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific kinase pathways. The compound under review may share similar mechanisms due to its structural components.
Case Study: Kinase Inhibition
A study published in the Journal of Medicinal Chemistry demonstrated that certain sulfonamide-containing compounds effectively inhibit the activity of various kinases involved in tumor progression. The compound's structural similarities suggest it may also possess this inhibitory action, warranting further investigation through in vitro and in vivo assays .
Antimicrobial Properties
Preliminary data suggest that compounds with piperazine and thiazole groups exhibit antimicrobial properties. A recent review highlighted the effectiveness of piperazine derivatives against Gram-positive and Gram-negative bacteria, indicating that our compound could also demonstrate similar effects.
Table 2: Antimicrobial Activity of Piperazine Derivatives
| Compound Type | Activity Against | Reference |
|---|---|---|
| Piperazine Derivatives | Gram-positive bacteria | |
| Thiazole Derivatives | Gram-negative bacteria |
Key Findings:
- Absorption : Compounds similar to this one have demonstrated good oral bioavailability.
- Metabolism : Studies indicate hepatic metabolism via cytochrome P450 enzymes.
- Toxicity : Toxicological assessments of related compounds reveal manageable safety profiles at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
